3-[(2-hydroxybenzylidene)amino]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-[(2-hydroxybenzylidene)amino]-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidinones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-hydroxybenzylidene)amino]-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of 2-hydroxybenzaldehyde with 2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one under acidic or basic conditions. The reaction is often carried out in the presence of a suitable catalyst to enhance the yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
3-[(2-hydroxybenzylidene)amino]-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-[(2-hydroxybenzylidene)amino]-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-[(2-hydroxybenzylidene)amino]-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets within bacterial cells. It is believed to inhibit key enzymes involved in bacterial cell wall synthesis, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- Benzothieno 3,2-bbenzothiophene : Known for its applications in organic electronics and photovoltaics .
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and have been studied for various biological activities.
Uniqueness
What sets 3-[(2-hydroxybenzylidene)amino]-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one apart is its specific substitution pattern, which imparts unique biological activities, particularly its potent antitubercular properties .
Properties
Molecular Formula |
C18H17N3O2S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-[(E)-(2-hydroxyphenyl)methylideneamino]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H17N3O2S/c1-11-20-17-16(13-7-3-5-9-15(13)24-17)18(23)21(11)19-10-12-6-2-4-8-14(12)22/h2,4,6,8,10,22H,3,5,7,9H2,1H3/b19-10+ |
InChI Key |
VVRUIRHNHWPGPM-VXLYETTFSA-N |
Isomeric SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1/N=C/C4=CC=CC=C4O |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1N=CC4=CC=CC=C4O |
Origin of Product |
United States |
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